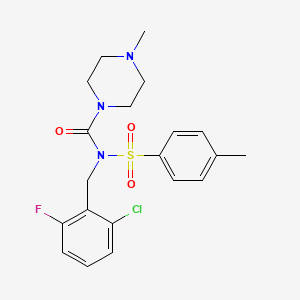
N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group, a tosyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by reacting 2-chloro-6-fluorobenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.
Preparation of 4-methylpiperazine: This can be synthesized by reacting piperazine with methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The 2-chloro-6-fluorobenzyl chloride is then reacted with 4-methylpiperazine to form N-(2-chloro-6-fluorobenzyl)-4-methylpiperazine.
Tosylation: The resulting compound is then tosylated using tosyl chloride in the presence of a base such as pyridine to form N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the tosylated compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the carboxamide group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include oxidized piperazine derivatives.
Reduction: Products include reduced piperazine derivatives.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
科学的研究の応用
N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets such as receptors and enzymes.
Materials Science:
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
作用機序
The mechanism of action of N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the piperazine ring allows for binding to these targets, while the chloro and fluoro substituents can enhance binding affinity and specificity. The tosyl group can also play a role in modulating the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
N-(2-chloro-6-fluorobenzyl)-4-methylpiperazine: Lacks the tosyl and carboxamide groups, which can affect its biological activity and chemical reactivity.
N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine: Lacks the carboxamide group, which can influence its solubility and stability.
N-(2-chloro-6-fluorobenzyl)-piperazine-1-carboxamide: Lacks the methyl and tosyl groups, which can impact its binding affinity and selectivity.
Uniqueness
N-(2-chloro-6-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the tosyl group can enhance its stability and solubility, while the carboxamide group can improve its binding affinity and selectivity for certain targets.
特性
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3S/c1-15-6-8-16(9-7-15)29(27,28)25(14-17-18(21)4-3-5-19(17)22)20(26)24-12-10-23(2)11-13-24/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKGUQDNLUVKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














